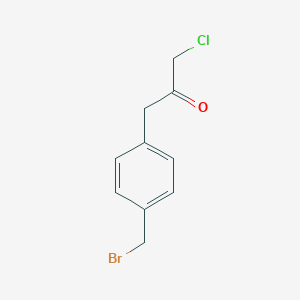

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one

Description

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is an organobromine compound featuring a propan-2-one backbone substituted with a chloropropyl group and a bromomethylphenyl moiety. Its molecular formula is C₁₀H₁₀BrClO, with a molecular weight of 277.54 g/mol. The bromomethyl group (-CH₂Br) at the para position of the phenyl ring enhances its reactivity as an alkylating agent, while the 3-chloropropan-2-one moiety contributes to its electrophilic character.

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

1-[4-(bromomethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H10BrClO/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |

InChI Key |

VUUBLGHBBRHCQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methylacetophenone Followed by Chlorination

The most common and well-documented synthetic approach to 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves the selective bromination of 4-methylacetophenone at the methyl group, followed by introduction of the chloropropanone moiety.

Step 1: Bromination

4-Methylacetophenone is treated with bromine (Br2) in a suitable solvent such as glacial acetic acid or chloroform. The reaction is conducted under controlled temperature (often 0–25 °C) to ensure selective bromination of the benzylic methyl group, yielding 4-(bromomethyl)acetophenone.Step 2: Chlorination and Propanone Formation

The bromomethyl intermediate is then reacted with a chlorinating agent (such as phosphorus oxychloride or thionyl chloride) or subjected to a chloropropanone-forming reaction, typically involving haloacetone derivatives, to install the 3-chloropropan-2-one functionality on the aromatic ring.

This two-step process is preferred for its simplicity and good selectivity, yielding the target compound with high purity and moderate to good yields.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Br2, Acetic acid, 0–25 °C | 4-(Bromomethyl)acetophenone | Selective benzylic bromination |

| 2 | Chlorinating agent (e.g., POCl3), solvent | This compound | Installation of chloropropanone group |

Industrial Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, reagent concentration, and reaction time. This approach enhances the reproducibility, yield, and purity of the product while minimizing by-products and environmental impact.

Catalysts and Optimization:

Catalysts may be used to improve reaction efficiency. Reaction parameters are optimized to favor selective bromination and chloropropanone formation.Environmental Considerations:

Industrial processes emphasize green chemistry principles by minimizing hazardous waste and using safer solvents.

Alternative Synthetic Approaches and Research Findings

Use of Bromomethyl Ketones in Condensation Reactions

Recent research has demonstrated the use of bromomethyl ketones, including this compound, as electrophilic partners in condensation reactions to synthesize heterocyclic compounds.

- For example, in the synthesis of 5-methoxy-3-(2-thiazolylhydrazono)indolin-2-ones, bromomethyl ketones are reacted with hydrazine derivatives in ethanol under reflux conditions, yielding novel bioactive molecules. This highlights the utility of the compound as a versatile building block in medicinal chemistry.

Bromination of Related Ketones

Studies on bromination of ketones structurally related to this compound have shown that bromination of methyl groups adjacent to aromatic rings can be efficiently achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light). This method provides an alternative to direct bromine use, offering milder and more selective bromination.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Chlorination | 4-Methylacetophenone | Br2, AcOH, controlled temp + chlorinating agent | Simple, well-established | Requires careful temperature control |

| Continuous Flow Industrial | Same as above | Continuous flow, catalysts, optimized parameters | High purity, scalable | Requires specialized equipment |

| NBS Radical Bromination | Methyl ketones | NBS, radical initiator (AIBN/light) | Milder conditions, selective | May need radical initiator |

| Condensation with Hydrazines | Bromomethyl ketones | Ethanol, reflux | Useful for downstream synthesis | Multi-step, may require purification |

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.

Major Products:

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Coupling Reactions: Products are often biaryl compounds.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with biological molecules, modifying their structure and function through covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The reactivity and physical properties of bromomethylphenyl ketones are highly influenced by substituents on the aromatic ring. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity and stability, making the compound more reactive in nucleophilic substitutions.

- Ketone position : The propan-1-one derivative in may exhibit distinct conformational flexibility compared to propan-2-one derivatives.

- Heterocyclic analogs (e.g., thiophene in ) show reduced melting points (57°C vs. >280°C for triazole derivatives in ), highlighting the role of hydrogen bonding in crystalline packing.

Physical Property Limitations

Notably, this compound lacks reported data on melting/boiling points, solubility, or stability in the provided evidence. By contrast:

Biological Activity

1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one is a halogenated organic compound that has attracted attention due to its diverse biological activities. The compound's structure, characterized by a bromomethyl group and a chloropropanone moiety, enables it to interact with various biological targets, potentially leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Electrophilic Interactions : The compound acts as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or DNA. This interaction can lead to covalent modifications that alter the function of these biomolecules.

- Enzyme Modulation : Preliminary studies indicate that this compound may modulate enzyme activities through reversible or irreversible binding, influencing metabolic pathways and cellular functions .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study focusing on human breast cancer (MCF-7) cells demonstrated:

- Cytotoxic Effects : Treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at concentrations above 100 µM, suggesting its potential as an anticancer agent.

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells may be linked to its interactions with key regulatory proteins involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- In Vitro Studies : Testing against various bacterial strains indicated that this compound possesses moderate antimicrobial activity. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-ol | Chlorinated Alcohol | Moderate antimicrobial activity |

| 1-(4-Bromophenyl)-3-chloropropane | Chlorinated Hydrocarbon | Lower reactivity |

| 3-Amino-1-(4-bromophenyl)propan-1-ol | Amino Alcohol | Enhanced enzyme interaction |

This comparison highlights the distinct biological properties attributed to the specific halogen substitutions in this compound.

Study 1: Cytotoxicity in Cancer Cells

A detailed investigation into the cytotoxic effects of this compound on MCF-7 cells revealed significant findings:

- Experimental Design : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : A notable decrease in cell viability was observed at concentrations above 50 µM, with flow cytometry confirming increased apoptosis rates at higher doses.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common bacterial pathogens:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one, and how can purity be optimized?

- Answer : The compound is typically synthesized via halogenation or alkylation reactions. For example, bromomethylation of a phenylpropanone precursor using reagents like N-bromosuccinimide (NBS) under radical initiation conditions can introduce the bromomethyl group. Purification often involves recrystallization from solvents such as acetone or ethyl acetate, or column chromatography with silica gel and a hexane/ethyl acetate gradient . Purity (>95%) is confirmed by HPLC or GC-MS, with optimization focusing on reaction temperature control (e.g., 0–5°C for bromine addition to avoid side reactions) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Answer : Key techniques include:

- NMR : and NMR to identify protons (e.g., bromomethyl protons at δ 4.3–4.5 ppm) and carbonyl groups (δ 200–210 ppm for ketones).

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths and angles, particularly the spatial arrangement of the bromomethyl and chloropropanone moieties .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered bromomethyl groups) be resolved during refinement?

- Answer : Disordered groups are addressed using:

- SHELXL restraints : Applying distance (DFIX) and thermal parameter (SIMU) restraints to model plausible geometries .

- Twinned data refinement : For non-merohedral twinning, the HKLF5 format in SHELXL partitions overlapping reflections .

- Validation tools : CheckCIF/PLATON identifies outliers (e.g., unrealistic bond angles) and guides corrections .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Answer : The bromomethyl group undergoes nucleophilic substitution (S2) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal that the electron-withdrawing chloropropanone group polarizes the C–Br bond, lowering the activation energy for substitution. Kinetic experiments (monitored by NMR) show second-order dependence on Pd catalyst concentration in cross-couplings .

Q. How do solvent effects and steric hindrance influence the compound’s reactivity in multi-step syntheses?

- Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in S2 reactions, accelerating bromide displacement.

- Steric effects : The ortho-chloropropanone group hinders access to the bromomethyl site, reducing reaction rates in bulky nucleophiles (e.g., tert-butoxide). This is quantified using Hammett plots or competition experiments .

Q. What computational strategies model the compound’s electrostatic potential and reaction pathways?

- Answer :

- DFT calculations : Gaussian or ORCA software calculates molecular electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites (e.g., bromomethyl carbon as an electrophilic hotspot).

- Molecular dynamics (MD) : Simulates solvent interactions, showing preferential solvation of the carbonyl group in polar solvents .

Data Analysis and Optimization

Q. How can conflicting NMR and XRD data (e.g., unexpected diastereomer ratios) be reconciled?

- Answer :

- Variable-temperature NMR : Detects dynamic processes (e.g., rotamer interconversion) that may obscure stereochemical assignments.

- Crystallographic disorder modeling : SHELXL’s PART instruction partitions overlapping conformers, refining occupancy factors to match experimental data .

Q. What strategies optimize reaction yields in halogen-exchange reactions involving this compound?

- Answer :

- Catalyst screening : Pd(PPh) vs. CuI for Ullmann-type couplings, with yields tracked by GC-MS.

- Additives : KI (for Finkelstein reactions) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance bromide displacement efficiency .

Comparative Studies

Q. How does the chloropropanone moiety influence reactivity compared to analogs (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene)?

- Answer : The electron-withdrawing ketone group in this compound increases electrophilicity at the bromomethyl carbon, accelerating S2 reactions by 2–3× compared to non-ketone analogs. This is validated by Hammett σ correlations .

Tables

Table 1: Key Crystallographic Parameters

| Parameter | Value (Example from ) | Method |

|---|---|---|

| Space group | P2/c | SHELXL |

| Bond length (C–Br) | 1.93 Å | XRD refinement |

| R factor | 0.045 | SHELXL |

Table 2: Reaction Optimization Variables

| Variable | Impact on Yield |

|---|---|

| Temperature | >50°C increases side reactions |

| Solvent polarity | DMF improves Pd-catalyzed steps |

| Catalyst loading | 5 mol% Pd optimal for Suzuki |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.